molecular formula C11H16ClN3 B1395156 6-Chloro-N-cyclohexyl-N-methyl-4-pyrimidinamine CAS No. 1219961-12-2

6-Chloro-N-cyclohexyl-N-methyl-4-pyrimidinamine

Cat. No.: B1395156
CAS No.: 1219961-12-2
M. Wt: 225.72 g/mol
InChI Key: ABMUITJUFSCJBZ-UHFFFAOYSA-N
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Description

6-Chloro-N-cyclohexyl-N-methyl-4-pyrimidinamine is a chemical compound extensively used in scientific research. It possesses diverse applications, including drug development, crop protection, and material synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N-cyclohexyl-N-methyl-4-pyrimidinamine typically involves the reaction of 6-chloropyrimidine with N-cyclohexyl-N-methylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-cyclohexyl-N-methyl-4-pyrimidinamine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the pyrimidine ring can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles. The reaction is typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or other oxidizing agents are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidines with different functional groups.

    Oxidation: N-oxides or other oxidized derivatives.

    Reduction: Corresponding amines or reduced forms of the compound.

Scientific Research Applications

6-Chloro-N-cyclohexyl-N-methyl-4-pyrimidinamine is extensively used in scientific research due to its versatile applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of crop protection agents and materials science

Mechanism of Action

The mechanism of action of 6-Chloro-N-cyclohexyl-N-methyl-4-pyrimidinamine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in biological processes, leading to its observed effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-N-methyl Piperidinyl 4-Pyrimidinamine
  • 6-Chloro-N-cyclohexyl-N-methyl-2-pyrimidinamine
  • 6-Chloro-N-cyclohexyl-N-methyl-5-pyrimidinamine

Uniqueness

6-Chloro-N-cyclohexyl-N-methyl-4-pyrimidinamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its cyclohexyl and methyl groups contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

6-chloro-N-cyclohexyl-N-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3/c1-15(9-5-3-2-4-6-9)11-7-10(12)13-8-14-11/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABMUITJUFSCJBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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